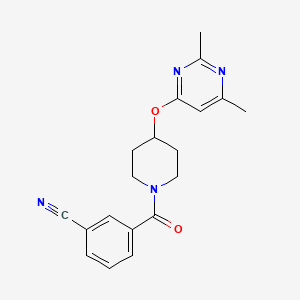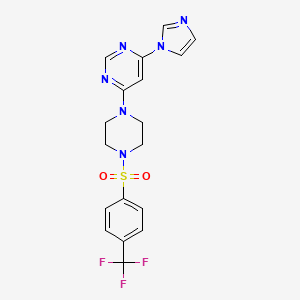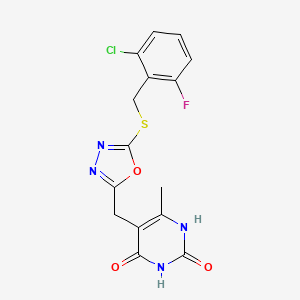
1,3-Diethyl 2-undecylidenepropanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Diethyl 2-undecylidenepropanedioate (DUDP) is an organosulfur compound that has been used in a number of scientific research applications. DUDP has shown promise in a variety of areas, including as an antioxidant, as a chemical reagent, and as a catalyst.
Aplicaciones Científicas De Investigación
Push–Pull Chromophores
Push–pull chromophores are molecules where electron donor and acceptor groups are connected through a π-conjugated system. These compounds find applications in material science due to their unique properties, including color, electrochemical behavior, photochemistry, solvatochromism, and nonlinear optical (NLO) properties. The 1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione ring, derived from thiobarbituric acid, has been extensively employed as an electron-withdrawing moiety in push–pull chromophores .
Butadiene Dyes
The compound 1,3-Diethyl 2-undecylidenepropanedioate serves as a precursor for butadiene dyes. Specifically, it contributes to the synthesis of two donor-acceptor butadienes:
These dyes exhibit interesting optical properties and have potential applications in optoelectronic devices and sensors .
Biological Activity
While research on this specific compound is limited, related indole derivatives have shown diverse biological activities. For instance, indole-3-acetic acid (a derivative of indole) acts as a plant hormone produced during tryptophan degradation in higher plants. Investigating the biological potential of 1,3-Diethyl 2-undecylidenepropanedioate and its derivatives could reveal novel applications in pharmacology and medicine .
Propiedades
IUPAC Name |
diethyl 2-undecylidenepropanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O4/c1-4-7-8-9-10-11-12-13-14-15-16(17(19)21-5-2)18(20)22-6-3/h15H,4-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJBXZSGPFEYDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC=C(C(=O)OCC)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Diethyl 2-undecylidenepropanedioate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Methyl-N-[(1S)-1-phenyl-2-pyrrolidin-1-ylethyl]but-2-ynamide](/img/structure/B2589943.png)
![N-[[1-(2-Methoxyacetyl)azetidin-3-yl]methyl]but-2-ynamide](/img/structure/B2589946.png)




![N-(2-methoxyphenyl)-2-[(5-phenyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2589954.png)
![N-(5-fluoro-2-methylphenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2589955.png)



![1-(((6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2589962.png)
![1-Oxa-7-azaspiro[4.4]nonane, trifluoroacetic acid](/img/structure/B2589965.png)
